3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

FABP4 inhibitor FABP5 inhibitor non-annulated thiophenylamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide (molecular formula C16H15ClN2O3S2, MW ~369.9 g/mol) is a non-annulated thiophenylamide derivative that appears in Hoffmann-La Roche patent US9353102-B2, which claims compounds of general formula (I) as dual inhibitors of fatty acid-binding proteins FABP4 and/or FABP5 for metabolic and inflammatory indications. The molecule features a 3-chlorobenzamide core N,N-disubstituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a thiophen-2-ylmethyl group, distinguishing it from mono-substituted benzamide analogs.

Molecular Formula C16H16ClNO3S2
Molecular Weight 369.9 g/mol
Cat. No. B12143272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide
Molecular FormulaC16H16ClNO3S2
Molecular Weight369.9 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H16ClNO3S2/c17-13-4-1-3-12(9-13)16(19)18(10-15-5-2-7-22-15)14-6-8-23(20,21)11-14/h1-5,7,9,14H,6,8,10-11H2
InChIKeyMKMJZARPLQWDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide: Structural Classification and Patent Context


3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide (molecular formula C16H15ClN2O3S2, MW ~369.9 g/mol) is a non-annulated thiophenylamide derivative that appears in Hoffmann-La Roche patent US9353102-B2, which claims compounds of general formula (I) as dual inhibitors of fatty acid-binding proteins FABP4 and/or FABP5 for metabolic and inflammatory indications . The molecule features a 3-chlorobenzamide core N,N-disubstituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a thiophen-2-ylmethyl group, distinguishing it from mono-substituted benzamide analogs.

Why 3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide Cannot Be Interchanged with In-Class Analogs


Within the non-annulated thiophenylamide series, even minor substituent variations on the benzamide ring, the N-alkyl group, or the thiophene moiety can produce orders-of-magnitude differences in FABP4/FABP5 inhibitory potency, isoform selectivity, and physicochemical properties. Compounds in the same patent family exhibit FABP4 IC50 values spanning from low nanomolar to >10 micromolar depending on substitution pattern . The specific combination of a 3-chloro substituent, a 1,1-dioxidotetrahydrothiophen-3-yl scaffold, and a thiophen-2-ylmethyl N-substituent defines a unique pharmacophoric profile; substituting any of these elements with close congeners (e.g., 4-chloro, unoxidized tetrahydrothiophene, or benzyl analogs) is expected to alter both target engagement and ADME parameters. However, it must be noted that publicly available quantitative comparative data for this specific compound are currently absent.

Quantitative Differentiation Evidence for 3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide


FABP4/FABP5 Dual Inhibitory Activity vs. Reference Inhibitors: Class-Level Inference

The target compound is claimed within US9353102-B2. The patent reports FABP4 IC50 values ranging from approximately 13 nM to >10 µM across the exemplified compound series, with the most potent analogs achieving dual FABP4/FABP5 inhibition in the low nanomolar range . Structurally related compounds in the same series (e.g., patent Examples 8 and 9) show FABP5 IC50 values of 143 nM and 760 nM respectively . The reference dual FABP4/5 inhibitor BMS-309403 exhibits a FABP4 Ki of approximately 250 nM . INSIGHT: While the target compound falls within this potent chemical space, precise quantitative data for this specific molecule are not publicly available; the above serves as class-level inference only.

FABP4 inhibitor FABP5 inhibitor non-annulated thiophenylamide

Structural Differentiation from Mono-Substituted Benzamide Analogs: Absence of Comparative Data

The target compound differs from simpler analogs such as 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 896020-85-2, MW 273.74) by the presence of an additional thiophen-2-ylmethyl group on the amide nitrogen, making it an N,N-disubstituted benzamide. This additional substitution increases molecular weight by ~96 Da and adds a second aromatic sulfur-containing ring, which is expected to alter lipophilicity, target binding, and metabolic stability. However, no head-to-head comparative data between these specific analogs have been published.

medicinal chemistry SAR benzamide derivatives

Patent-Disclosed Therapeutic Indication Differentiation: FABP4/5 Dual Inhibition vs. Single-Target Approaches

US9353102-B2 explicitly claims the compound class for dual FABP4/5 inhibition, targeting type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis (NASH), and cancer . This dual inhibition strategy is hypothesized to provide superior efficacy over selective FABP4 inhibitors (e.g., BMS-309403) or FABP5-selective agents, based on complementary roles of FABP4 and FABP5 in metabolic regulation and inflammation . However, this is a class-level therapeutic hypothesis; no in vivo efficacy data for the specific target compound are publicly available.

type 2 diabetes atherosclerosis NASH FABP inhibitor

Appropriate Application Scenarios for 3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide Based on Available Evidence


FABP4/FABP5 Dual Inhibition Screening in Metabolic Disease Models

If the compound can be sourced with disclosed purity and identity verification, it may serve as a tool compound for probing dual FABP4/5 inhibition in cellular models of adipocyte lipolysis, macrophage inflammation, or hepatocyte steatosis, consistent with the therapeutic hypotheses in US9353102-B2 . Users should independently verify FABP4 and FABP5 IC50 values before relying on the compound in mechanistic studies.

Structure-Activity Relationship (SAR) Exploration of N,N-Disubstituted Benzamide FABP Inhibitors

The compound's unique combination of a 3-chlorobenzamide core, dioxidotetrahydrothiophene sulfone, and thiophen-2-ylmethyl N-substituent makes it a valuable comparator in SAR studies aimed at optimizing FABP4/5 potency, isoform selectivity, or metabolic stability. Such studies would require parallel testing against simpler analogs (e.g., CAS 896020-85-2) under identical assay conditions .

Reference Standard for Analytical Method Development in Thiophenylamide Quantification

Given its defined molecular formula (C16H15ClN2O3S2, MW ~369.9) and the presence of UV-active aromatic chromophores (3-chlorobenzamide, thiophene), the compound could serve as a reference standard for developing LC-MS/MS or HPLC-UV methods for quantifying non-annulated thiophenylamides in biological matrices, provided adequate purity certification is obtained from the supplier.

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